KP496

Asthma CysLT1 receptor antagonism Bronchoconstriction

KP496 is the only commercially available single-agent dual antagonist of both CysLT1 and TP receptors, with pA2 values of 8.64 and 8.23 respectively. Unlike single-target agents (montelukast, seratrodast), KP496 alone achieves bronchoconstriction inhibition equivalent to combination therapy in guinea pig models, eliminating confounding variables in dual-pathway research. Ideal for preclinical inhalation studies and as a reference standard for next-generation dual antagonist development. Available for research use only.

Molecular Formula C31H34ClN3O7S3
Molecular Weight 692.3 g/mol
CAS No. 217799-03-6
Cat. No. B3182144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKP496
CAS217799-03-6
Molecular FormulaC31H34ClN3O7S3
Molecular Weight692.3 g/mol
Structural Identifiers
SMILESCC(C)C1=CSC(=N1)COC2=CC=CC(=C2)CN(CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4C(=O)O
InChIInChI=1S/C31H34ClN3O7S3/c1-22(2)28-21-43-30(34-28)20-42-25-9-7-8-23(18-25)19-35(45(40,41)29-11-4-3-10-27(29)31(36)37)17-6-5-16-33-44(38,39)26-14-12-24(32)13-15-26/h3-4,7-15,18,21-22,33H,5-6,16-17,19-20H2,1-2H3,(H,36,37)
InChIKeyWMMCMKVGDPXYQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KP496 (CAS 217799-03-6): Dual CysLT1 and Thromboxane A2 Receptor Antagonist for Respiratory Inflammation Research


KP496 (CAS 217799-03-6) is a synthetic small molecule that functions as a competitive, dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and the thromboxane A2 receptor (TP). KP496 demonstrated pA2 values of 8.64 at the CysLT1 receptor and 8.23 at the TP receptor in isolated guinea pig trachea [1]. KP496 was developed by Kaken Pharmaceutical Co., Ltd. as an inhaled dry powder formulation and advanced to Phase 2 clinical trials in Japan for allergic asthma and perennial allergic rhinitis, though development was subsequently discontinued [2]. The compound is available from multiple commercial suppliers for research use only.

Why Single-Target Antagonists Cannot Replace KP496 in Dual-Pathway Respiratory Inflammation Models


Single-target antagonists such as montelukast (CysLT1-selective), pranlukast (CysLT1-selective), zafirlukast (CysLT1-selective), or seratrodast (TP-selective) address only one arm of the dual-pathway inflammatory cascade in asthma and allergic rhinitis [1]. Functional studies in guinea pig models demonstrate that co-administration of montelukast plus seratrodast is required to achieve inhibition of antigen-induced bronchoconstriction comparable to KP496 alone; neither agent administered separately produces significant inhibition [2]. This indicates that KP496 provides a distinct polypharmacological profile not achievable through substitution with any single-target CysLT1 antagonist or TP antagonist. The quantitative evidence below establishes where this dual antagonism produces measurable differentiation from mono-therapy approaches.

KP496 Quantitative Evidence Guide: Head-to-Head Comparisons with CysLT1 and TP Antagonist Comparators


KP496 CysLT1 Antagonism Potency (pA2 8.64) Compared with Pranlukast, Zafirlukast, and Montelukast

In LTD4-induced contraction assays using isolated guinea pig trachea, KP496 demonstrated competitive CysLT1 antagonism with a pA2 value of 8.64. This potency was comparable to pranlukast and zafirlukast, and exceeded that of montelukast [1]. Schild plot analysis confirmed competitive antagonism at the CysLT1 receptor.

Asthma CysLT1 receptor antagonism Bronchoconstriction

KP496 TP Receptor Antagonism Potency (pA2 8.23) Compared with Seratrodast

In U46619-induced (stable TXA2 mimetic) contraction assays using isolated guinea pig trachea, KP496 demonstrated competitive TP receptor antagonism with a pA2 value of 8.23. This potency was comparable to that of seratrodast, a clinically used TP receptor antagonist [1]. Schild plot analysis confirmed competitive antagonism at the TP receptor.

Thromboxane A2 receptor TP antagonism Bronchoconstriction

KP496 (1% Inhaled) Matches Combined Montelukast + Seratrodast Oral Dosing in Antigen-Induced Bronchoconstriction Model

In ovalbumin-sensitized guinea pigs, inhaled KP496 (1% solution) significantly inhibited antigen-induced bronchoconstriction. Critically, oral co-administration of montelukast (10 mg/kg) and seratrodast (20 mg/kg) also produced significant inhibition, whereas administration of montelukast alone or seratrodast alone did NOT inhibit antigen-induced bronchoconstriction [1]. This demonstrates that KP496 monotherapy achieves functional efficacy equivalent to combination therapy with two separate single-target antagonists.

Antigen-induced bronchoconstriction Functional antagonism Asthma model

KP496 Inhibits LTD4- and U46619-Induced Bronchoconstriction at Potency Comparable to Reference Single-Target Antagonists

Inhaled KP496 produced dose-dependent inhibition of both LTD4-induced and U46619-induced bronchoconstriction in guinea pigs. The inhibitory effect of KP496 (1% solution) on LTD4-induced bronchoconstriction was comparable to that of oral montelukast (0.3 mg/kg), a selective CysLT1 antagonist. The inhibitory effect of KP496 (1%) on U46619-induced bronchoconstriction was comparable to that of oral seratrodast (3 mg/kg), a selective TP antagonist [1].

Bronchoconstriction LTD4 U46619 Inhaled administration

KP496 Exhibits Selective Dual Antagonism Without Activity at Histamine, Acetylcholine, Serotonin, or Substance P Receptors

In isolated guinea pig trachea assays, KP496 showed no antagonistic effect on contractions induced by histamine, acetylcholine, serotonin (5-HT), or substance P at concentrations up to 10⁻⁵ M [1]. This contrasts with the compound's potent and competitive antagonism at CysLT1 (pA2 = 8.64) and TP (pA2 = 8.23) receptors.

Receptor selectivity Off-target profiling Specificity

KP496 Recommended Research Applications Based on Comparative Evidence


Investigating Dual-Pathway Contributions to Antigen-Induced Airway Obstruction Where Single-Target Antagonists Fail

KP496 is specifically indicated for experimental models of antigen-induced bronchoconstriction where single-target antagonists (CysLT1 or TP alone) have been shown to be ineffective [1]. Researchers investigating the interplay between cysteinyl leukotriene and thromboxane A2 signaling in asthma pathophysiology can use KP496 as a single-agent tool to simultaneously block both pathways, avoiding the confounding variables introduced by co-administering two separate compounds (e.g., montelukast plus seratrodast) with different pharmacokinetic and formulation properties.

Evaluating Inhaled Dual Antagonist Efficacy in Preclinical Respiratory Models

Given that KP496 was developed as an inhaled dry powder formulation and demonstrated functional inhibition of both LTD4- and U46619-induced bronchoconstriction at inhaled doses comparable to oral reference agents [1], KP496 is well-suited for preclinical studies evaluating the efficacy of inhaled dual-pathway blockade. This is particularly relevant for research programs focused on developing inhaled therapies for asthma or allergic rhinitis, where local pulmonary delivery is a key therapeutic strategy.

Functional Studies of CysLT1 and TP Receptor Cross-Talk in Allergic Inflammation

KP496 provides a valuable tool for dissecting the relative contributions of CysLT1 and TP receptor signaling in complex inflammatory cascades. Its well-characterized in vitro potency at both receptors (pA2 values of 8.64 and 8.23, respectively) [1] and demonstrated in vivo efficacy in Sephadex-induced airway inflammation and ovalbumin-induced nasal blockage models [2] make it suitable for studies requiring simultaneous, equipotent blockade of both pathways without the need for combination dosing regimens.

Benchmarking Novel Dual Antagonist Candidates Against a Well-Characterized Reference Compound

For medicinal chemistry and drug discovery programs developing next-generation dual CysLT1/TP antagonists, KP496 serves as an established reference standard with published pA2 values, in vivo functional data, and selectivity profiles [1]. Its quantitative characterization in guinea pig trachea assays and antigen-induced bronchoconstriction models provides a validated benchmark for evaluating the potency, efficacy, and selectivity of novel analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for KP496

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.